molecular formula C19H18N2O5 B2636177 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 2034252-57-6

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2636177
CAS No.: 2034252-57-6
M. Wt: 354.362
InChI Key: XNYPXMPDTKRYGF-UHFFFAOYSA-N
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Description

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative supplied for research and development purposes. Oxalamides are a class of compounds known for their diverse pharmacological profiles and are frequently investigated as key scaffolds in medicinal chemistry . The bifunctional structure of this compound, featuring a 2-methoxybenzyl group at the N2-position and a bifuran-methyl group at the N1-position, is characteristic of molecules explored for their potential to interact with biological targets such as enzymes and receptors . The oxalamide moiety is particularly valued for its ability to form strong hydrogen bonds, which is crucial for binding with biological macromolecules . Researchers utilize such compounds in various application areas, including as building blocks for the synthesis of more complex molecules . As with many specialized research chemicals, its mechanism of action and specific research value are subjects of ongoing investigation. This product is intended for laboratory research use by qualified professionals. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N'-[[5-(furan-2-yl)furan-2-yl]methyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-24-15-6-3-2-5-13(15)11-20-18(22)19(23)21-12-14-8-9-17(26-14)16-7-4-10-25-16/h2-10H,11-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYPXMPDTKRYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ, mild acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens, under acidic or basic conditions.

Major Products

    Oxidation: Formation of methoxybenzaldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted bifuran derivatives.

Mechanism of Action

The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural Analogs :

Compound Name N1 Substituent N2 Substituent Key Features
N1-([2,2'-Bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide (Target) [2,2'-Bifuran]-5-ylmethyl 2-Methoxybenzyl Bifuran enhances aromaticity; methoxybenzyl improves stability.
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Approved flavoring agent (Savorymyx® UM33); high safety margins (>33 million).
Compound 28 () 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Inhibitor of stearoyl-CoA desaturase; halogen enhances target binding.
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide () Benzyl 5-Methyl-2-biphenylyl High molar mass (344.4 g/mol); biphenyl enhances hydrophobicity.

Structural Trends :

  • Aromatic vs. Aliphatic Substituents : Bifuran (target) and pyridyl (S336) groups enhance receptor binding via π-π interactions, while aliphatic chains (e.g., phenethyl in Compound 28) improve solubility .
  • Electron-Donating Groups : Methoxy (target, S336) and hydroxy () groups resist oxidative metabolism, prolonging half-life .

Functional and Metabolic Comparisons

Flavoring Agents (S336 and Related Oxalamides)

  • S336: Widely used to replace monosodium glutamate (MSG) in sauces and snacks. Exhibits a NOEL of 100 mg/kg/day in rats, with a safety margin >500 million due to rapid metabolism without amide hydrolysis .
  • Target Compound: Likely metabolized via hepatic oxidation of the bifuran and methoxybenzyl groups, similar to S334.

Enzyme Inhibitors ()

  • Compound 28 : Inhibits stearoyl-CoA desaturase (SCD) via cytochrome P450 4F11 activation. The 3-chloro-4-fluorophenyl group enhances enzyme binding affinity (IC50 < 1 μM) .
  • Target Compound : The bifuran’s electron-rich structure may interact with SCD’s hydrophobic active site, but absence of halogens could reduce potency compared to Compound 26.

Antiviral Agents ()

  • Compound 13 () : Targets HIV entry via CD4-binding site inhibition. Thiazole and pyrrolidine groups facilitate membrane penetration .
  • Target Compound : The methoxybenzyl group may confer blood-brain barrier permeability, but lack of heterocyclic amines limits antiviral applicability.

Biological Activity

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This compound features a bifuran moiety and a methoxybenzyl group connected through an oxalamide bridge, which contributes to its diverse applications in chemistry and medicine.

The molecular formula of this compound is C19H18N2O4C_{19}H_{18}N_{2}O_{4}, with a molecular weight of 338.4 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in synthetic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may exhibit neuroprotective and anti-inflammatory properties, potentially influencing pathways associated with neurodegenerative diseases and chronic inflammation.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound using various in vitro and in vivo models. The findings suggest that it may possess significant anticonvulsant activity. For instance, compounds with similar oxalamide structures have shown promise in suppressing seizure activity in animal models, highlighting the potential therapeutic applications of this compound in epilepsy treatment .

Case Studies

  • Neuroprotective Effects : In a study examining the neuroprotective effects of oxalamide derivatives, researchers found that compounds similar to this compound demonstrated the ability to reduce neuronal cell death induced by oxidative stress. This suggests a possible mechanism for its neuroprotective properties .
  • Anticonvulsant Activity : A comparative analysis of various oxalamide compounds revealed that those containing bifuran moieties exhibited enhanced anticonvulsant effects in seizure models. The study indicated that this compound could be effective against both generalized and focal seizures .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduction in oxidative stress-induced cell death
AnticonvulsantSignificant reduction in seizure frequency
Anti-inflammatoryInhibition of pro-inflammatory cytokines production

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with oxalyl chloride or oxalic acid derivatives. Key steps include coupling bifuran and methoxybenzyl amines under inert atmospheres (N₂/Ar) . Solvents like dichloromethane (DCM) or dimethylformamide (DMF) improve solubility, while bases (e.g., triethylamine) neutralize HCl byproducts. Purity (>95%) is achieved via silica gel chromatography or recrystallization, validated by NMR (¹H/¹³C) and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the bifuran and methoxybenzyl groups. For example, methoxy protons appear at ~3.8 ppm, while bifuran protons resonate between 6.5–7.5 ppm .
  • IR Spectroscopy : Detect oxalamide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • HRMS : Verify molecular weight (e.g., calculated 378.4 g/mol for similar oxalamides) .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : Initial screens focus on cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase or hydrolase targets). Use HEK293 or HeLa cell lines at 1–100 µM concentrations. Dose-response curves (IC₅₀) and selectivity indices guide prioritization .

Advanced Research Questions

Q. How do steric and electronic effects of the bifuran moiety influence reactivity and target binding?

  • Methodological Answer : The bifuran group introduces steric hindrance and π-π stacking potential. Computational modeling (DFT or molecular docking) predicts interactions with hydrophobic enzyme pockets (e.g., CYP450 or kinase ATP-binding sites). Compare activity against analogs with single furan or phenyl groups to isolate bifuran’s role .

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell type). Validate hypotheses via:

  • SPR/Binding Assays : Quantify direct target affinity (KD values) .
  • Knockout Models : CRISPR-edited cells lacking putative targets (e.g., soluble epoxide hydrolase) .
  • Metabolite Profiling : LC-MS to identify active metabolites or degradation products .

Q. What strategies optimize this compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Methodological Answer :

  • LogP Adjustments : Introduce polar groups (e.g., hydroxyethyl) to reduce LogP >5, improving solubility .
  • Pro-drug Design : Mask oxalamide groups with ester linkages, hydrolyzed in vivo .
  • Microsomal Stability Tests : Use liver microsomes to assess CYP-mediated metabolism and guide structural tweaks .

Key Research Gaps & Future Directions

  • Mechanistic Clarity : No confirmed targets; prioritize chemoproteomics .
  • In Vivo Efficacy : Limited PK data; conduct rodent studies with formulated analogs .
  • Structure-Activity Relationships (SAR) : Systematically modify bifuran substituents (e.g., halogenation) .

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